![molecular formula C7H8F3N3 B1387786 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine CAS No. 959238-29-0](/img/structure/B1387786.png)
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
Vue d'ensemble
Description
“3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine” is a chemical compound . It is also known as "3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine" .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves the addition of chlorobenzene and trifluoroacetic anhydride . The mixture is heated, methanesulfonic acid is added, and trifluoroacetic acid is distilled out . The mixture is allowed to react and undergoes reduced pressure concentration until the solution is dried . The pH is regulated to 12, and organic phases are separated out . Impurities are removed to obtain the final product .Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine” is analyzed using various techniques . Ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) is one such method used for the quantification of this compound .Chemical Reactions Analysis
The chemical reactions involving “3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine” are complex . For instance, the compound reacts with isocyanates in the presence of triethylamine .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . The compound is soluble in methanol . Its melting point is 264 degrees Celsius (decomposition) .Applications De Recherche Scientifique
Chemical Synthesis
This compound is used in chemical synthesis . It is available for purchase from chemical suppliers, indicating its use in laboratory settings for the synthesis of other compounds .
Pharmaceutical Research
The compound has been studied in the context of pharmaceutical research . For instance, it has been analyzed in relation to Sitagliptin drug products . Sitagliptin is a medication used for the treatment of type 2 diabetes, suggesting that this compound may have potential applications in diabetes research .
Contaminant Analysis
This compound has been studied as a potential contaminant in pharmaceutical products . Analytical methods have been developed for the determination of this compound and its precursors in Sitagliptin and Sitagliptin/Metformin drug products .
Antibacterial Activity
Triazolopyrazine derivatives, which include this compound, have been tested for their antibacterial activities . These compounds have been found to have minimum inhibitory concentrations against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains , suggesting potential applications in the development of new antibacterial agents.
Orientations Futures
Mécanisme D'action
Target of Action
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is a pharmaceutical intermediate used in the synthesis of sitagliptin . Sitagliptin is a novel antidiabetic drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that degrades incretin hormones, which stimulate insulin secretion in response to meals. By inhibiting DPP-4, sitagliptin increases the levels of incretin hormones, thereby enhancing the body’s ability to lower blood glucose levels .
Mode of Action
Sitagliptin, the final product, inhibits the DPP-4 enzyme, preventing the degradation of incretin hormones and thus promoting insulin secretion .
Biochemical Pathways
The compound is involved in the synthesis of sitagliptin, a DPP-4 inhibitor. The inhibition of DPP-4 leads to increased levels of incretin hormones, such as GLP-1 and GIP. These hormones are released by the intestine in response to food intake and stimulate insulin secretion from pancreatic beta cells. Therefore, the compound indirectly affects the incretin hormone pathway .
Pharmacokinetics
Sitagliptin has a half-life of approximately 12 hours and is primarily excreted unchanged in the urine .
Result of Action
As a precursor in the synthesis of sitagliptin, the action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine contributes to the effects of the final drug. Sitagliptin increases the levels of incretin hormones, leading to enhanced insulin secretion and decreased glucagon secretion. This results in a decrease in blood glucose levels .
Action Environment
The action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is influenced by the conditions of its synthesis and the environment in which the final drug, sitagliptin, is administered. Factors such as pH, temperature, and the presence of other substances can affect the synthesis and stability of the compound . In the human body, factors such as renal function can influence the pharmacokinetics and efficacy of sitagliptin .
Propriétés
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h4,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUCKQYMCXRUKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C(F)(F)F)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183786 | |
Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959238-29-0 | |
Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959238-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.